(2-Amino-5-isopropylphenyl)methanol
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Overview
Description
(2-Amino-5-isopropylphenyl)methanol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, featuring an amino group at the 2-position and an isopropyl group at the 5-position, along with a methanol group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-isopropylphenyl)methanol typically involves the following steps:
Nitration: The starting material, 5-isopropylphenol, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms back to the original compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
(2-Amino-5-isopropylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-5-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the isopropyl and methanol groups can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-methylphenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
(2-Amino-5-ethylphenyl)methanol: Features an ethyl group at the 5-position.
(2-Amino-5-tert-butylphenyl)methanol: Contains a tert-butyl group at the 5-position.
Uniqueness
(2-Amino-5-isopropylphenyl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2-amino-5-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7,12H,6,11H2,1-2H3 |
InChI Key |
DKJAPLHWBXWUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)CO |
Origin of Product |
United States |
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